4-bromo-N'-hydroxythiophene-3-carboximidamide
CAS No.:
Cat. No.: VC15874041
Molecular Formula: C5H5BrN2OS
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5BrN2OS |
---|---|
Molecular Weight | 221.08 g/mol |
IUPAC Name | 4-bromo-N'-hydroxythiophene-3-carboximidamide |
Standard InChI | InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8) |
Standard InChI Key | COIWZBYBUMKHKS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CS1)Br)C(=NO)N |
Introduction
4-Bromo-N'-hydroxythiophene-3-carboximidamide is a complex organic compound featuring a thiophene ring, a bromine atom, a hydroxy group, and a carboximidamide functional group. Its molecular formula is C5H5BrN2OS, indicating it contains five carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom . This compound is classified as a heterocyclic derivative due to the presence of the thiophene ring, which is a five-membered aromatic ring containing sulfur.
Synthesis Methods
The synthesis of 4-bromo-N'-hydroxythiophene-3-carboximidamide typically involves several steps, including the bromination of thiophene derivatives followed by the introduction of the hydroxy and carboximidamide functionalities. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactivity
The reactivity of 4-bromo-N'-hydroxythiophene-3-carboximidamide is enhanced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxy group. This allows for diverse synthetic pathways, including nucleophilic substitution and electrophilic addition reactions. The carboximidamide group also provides opportunities for further functionalization.
Biological Activity and Potential Applications
While specific biological activity data for 4-bromo-N'-hydroxythiophene-3-carboximidamide is limited, compounds with similar structures, such as thiophene derivatives, have shown potential in various therapeutic areas. These include antimicrobial and anticancer activities due to their ability to modulate key signaling pathways and interact with biological targets like enzymes and receptors.
Compound | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-hydroxythiophene | Bromine and hydroxyl on thiophene | Antimicrobial |
N'-Hydroxythiophene-3-carboximidamide | Hydroxyl and carboximidamide | Potential anticancer |
4-Methyl-N'-hydroxythiophene-3-carboximidamide | Methyl substitution on thiophene | Antioxidant properties |
Research Findings and Future Directions
Further research is needed to fully explore the biological activity and therapeutic potential of 4-bromo-N'-hydroxythiophene-3-carboximidamide. This could involve molecular docking studies to evaluate its binding affinity with specific biological targets and in vitro assays to assess its efficacy and safety profiles. Additionally, structure-activity relationship (SAR) studies could help optimize its chemical structure for improved biological activity.
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